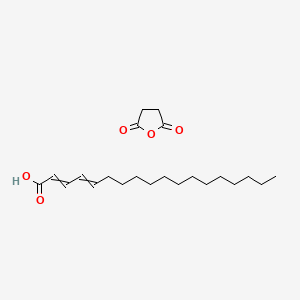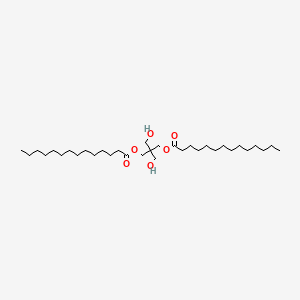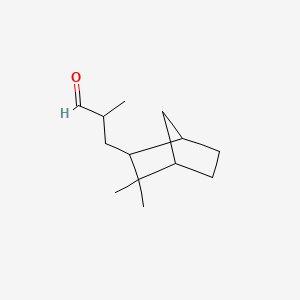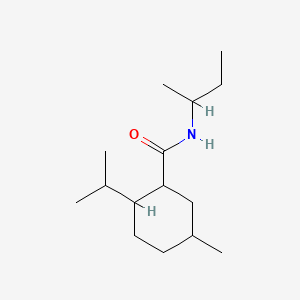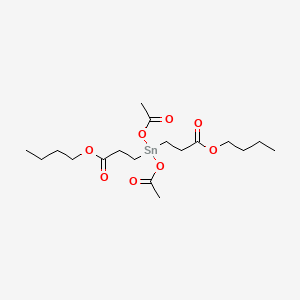
Dodecyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl ethyl carbonate is an organic compound with the molecular formula C15H30O3. It is a type of ester, specifically an ethyl carbonate ester, where the ethyl group is bonded to a dodecyl (12-carbon) chain. This compound is known for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyl ethyl carbonate can be synthesized through the reaction of dodecanol (dodecyl alcohol) with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds as follows:
C12H25OH+C2H5OCOCl→C12H25OCOOC2H5+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield dodecanol and ethyl carbonate.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce dodecanol and ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Dodecanol and ethyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Dodecanol and ethanol.
Wissenschaftliche Forschungsanwendungen
Dodecyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of dodecyl ethyl carbonate primarily involves its ability to act as a surfactant, reducing surface tension and facilitating the formation of emulsions. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications. The compound can also undergo hydrolysis to release dodecanol and ethyl carbonate, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Dodecyl acetate: Another ester with similar applications but different reactivity due to the acetate group.
Dodecyl propionate: Similar in structure but with a propionate group, leading to different chemical properties.
Dodecyl butyrate: Contains a butyrate group, used in similar applications but with distinct characteristics.
Uniqueness: Dodecyl ethyl carbonate stands out due to its specific combination of the ethyl carbonate group and the dodecyl chain, providing unique solubility and reactivity properties. Its ability to act as a surfactant and its biocompatibility make it particularly valuable in medical and cosmetic applications.
Eigenschaften
CAS-Nummer |
35108-03-3 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
dodecyl ethyl carbonate |
InChI |
InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-12-13-14-18-15(16)17-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
LMSGSHBFYQRPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



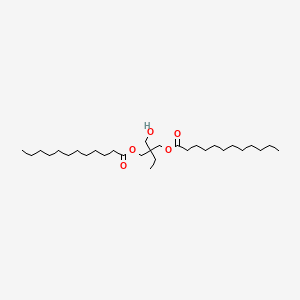

![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)
